XLogP3 Lipophilicity: Ethyl(methyl) vs. Dimethyl Analog
The target compound exhibits a computed XLogP3 of 1.4, compared to 1.0 for the dimethyl analog tert-butyl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate (CAS 1233952-52-7), representing a 40% increase in predicted lipophilicity [1]. This difference arises from the replacement of one N-methyl group with an N-ethyl group in the urea substituent, adding one methylene unit and increasing the molecular surface area available for hydrophobic interactions [1]. The XLogP3 values were computed using the XLogP3 3.0 algorithm (PubChem release 2019.06.18) under identical computational conditions, ensuring cross-study comparability [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | tert-Butyl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate (CAS 1233952-52-7): XLogP3 = 1.0 |
| Quantified Difference | Δ = +0.4 log units (40% increase relative to comparator) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18; identical computational method for both compounds |
Why This Matters
A 0.4 log unit increase in XLogP3 can significantly shift a compound's position in Lipinski's Rule of 5 space and alter predicted CNS penetration, membrane permeability, and metabolic clearance, making the target compound a distinct tool for SAR exploration where enhanced lipophilicity is desired.
- [1] PubChem Compound Summaries: Target compound CID 122164531 (XLogP3 = 1.4); Comparator CID 53255657 (XLogP3 = 1.0). Computed Properties section, XLogP3-AA. National Center for Biotechnology Information. View Source
